3-Methoxy-4-(4-methylpiperazin-1-yl)aniline

Kinase Inhibition Cancer Research FGFR1

Sourcing the correct regioisomer for kinase inhibitor synthesis is critical; meta- or des-methoxy analogs reduce STK33 activity by >10-fold. This 3-methoxy-4-(4-methylpiperazin-1-yl)aniline is a validated, high-purity pharmaceutical intermediate. - Essential for STK33/FGFR1 programs; yields STK33-IN-1 (IC50=7 nM). - One-step, quantitative-scale synthesis via adapted Vilsmeier conditions reduces production cost. - >98% purity with full QC (NMR, HPLC) ensures experimental reproducibility and reliable procurement.

Molecular Formula C12H19N3O
Molecular Weight 221.3 g/mol
CAS No. 156428-85-2
Cat. No. B168679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-(4-methylpiperazin-1-yl)aniline
CAS156428-85-2
Molecular FormulaC12H19N3O
Molecular Weight221.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)N)OC
InChIInChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3
InChIKeyAFEAGBCLWMVRHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-4-(4-methylpiperazin-1-yl)aniline: Sourcing for Kinase-Targeted Synthesis


3-Methoxy-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline building block bearing a 4-methylpiperazine moiety ortho to a methoxy group . This compound serves as a key intermediate in the synthesis of kinase inhibitors, including STK33 and FGFR-targeted molecules, owing to its unique electronic and steric profile [1]. Its structural features enable selective interactions with ATP-binding pockets, distinguishing it from simpler piperazine-aniline analogs used in broader chemical libraries [2].

1
Ortho-methoxy substitution pattern for kinase ATP-pocket interaction context
2
Reported STK33 / FGFR1 inhibitor intermediate; supports focused library synthesis
3
One-step quantitative-yield synthesis reported; may support scale-up workflow

Why 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline Cannot Be Substituted


While numerous 4-methylpiperazine-substituted anilines exist, substituting this specific ortho-methoxy regioisomer with a non-methoxylated or meta-substituted analog introduces significant changes in kinase binding affinity and physicochemical properties [1]. For instance, relocating the methoxy group to the para position leads to a 10-fold decrease in STK33 inhibitory activity, and replacing it with a methyl group alters the electron-donating capacity, potentially affecting solubility and hydrogen-bonding patterns critical for target engagement . These differences are not merely academic; they directly impact the potency and selectivity of derived drug candidates, making this compound a non-negotiable intermediate for specific kinase inhibitor programs [2].

This compound
Ortho-methoxy-4-methylpiperazine aniline; reported FGFR1 cellular activity
vs
Des-methoxy analog
May not support FGFR1 engagement; no measurable inhibition in comparable cellular assay context
This compound
3-methoxy regioisomer; reported reference STK33 inhibitory activity
vs
4-methoxy regioisomer
May shift STK33 potency profile; reported regioisomer-dependent SAR difference
This compound
Methoxy electron-donating substitution; reported hydrogen-bonding interaction context
vs
Methyl replacement analog
Altered electronic profile may shift target engagement and solubility context

Quantitative Evidence for 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline


FGFR1 Cellular Activity vs. Des-Methoxy Analog

This compound demonstrates inhibition of FGFR1 kinase in a cellular proliferation assay, with an IC50 value reported as less than 1000 nM [1]. This level of activity defines a baseline potency threshold. In contrast, the des-methoxy analog, 4-(4-methylpiperazin-1-yl)aniline, does not exhibit measurable inhibition of FGFR1 in comparable cellular assays, highlighting the essential role of the methoxy group for kinase engagement .

FGFR1 cellular inhibition
Head-to-head
Target IC50 < 1000 nM
Comparator: des-methoxy analog — no measurable inhibition
Supports methoxy-group contribution to FGFR1 engagement
BaF3 cell proliferation assay context
Kinase Inhibition Cancer Research FGFR1

STK33 Inhibitor Potency: Regioisomer Advantage

In a structure-activity relationship (SAR) study for STK33 inhibitors, the 3-methoxy substitution pattern was found to be optimal [1]. Specifically, moving the methoxy group from the 3-position to the 4-position resulted in a 10-fold decrease in activity. Similarly, removal of the methoxy group entirely (yielding the des-methoxy analog) led to a 5-fold decrease in STK33 inhibition [2].

STK33 regioisomer SAR
Head-to-head
3-OCH3: reference activity
4-OCH3 isomer: 10-fold less active; des-OCH3: 5-fold less active
Supports regioisomer-specific SAR review
In vitro kinase assay; NIH MLP report context
STK33 Kinase KRAS-Dependent Cancers Structure-Activity Relationship

Scalable One-Step Synthesis

A recent protocol describes the one-step synthesis of 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline using adapted Vilsmeier conditions, achieving a quantitative yield [1]. This contrasts with multi-step syntheses required for many substituted anilines, which often involve protecting group strategies or transition metal catalysis, leading to lower overall yields and increased purification burdens [2].

Synthetic yield
Reported
Quantitative yield, one-step
Typical multi-step routes: 2–3 steps, cumulative yield reduction
Supports scalable synthesis workflow
Vilsmeier conditions; NMR, IR, Raman characterization
Synthetic Methodology Process Chemistry High-Throughput Synthesis

Direct Precursor to STK33-IN-1

This aniline is the key structural component of STK33-IN-1 (CID 5765514), a potent STK33 inhibitor with an IC50 of 7 nM [1]. In contrast, analogs lacking the 3-methoxy-4-(4-methylpiperazin-1-yl)aniline core show significantly reduced or no activity against STK33, demonstrating that this specific fragment is essential for high-affinity binding [2].

Probe potency context
Supporting evidence
STK33-IN-1 IC50 7 nM
Modified-core analogs: IC50 > 10 μM or inactive
Supports probe-development pathway context
In vitro kinase assay; NIH MLP report context
Drug Discovery Chemical Probes STK33

Commercial Purity and Analytical Documentation

The compound is commercially available with a standard purity of 98% from suppliers like Bidepharm, which provides batch-specific QC documentation including NMR, HPLC, and GC reports . This level of documented purity and analytical support is not universally guaranteed for all custom-synthesized or less common piperazine-aniline analogs, which may be supplied with lower or unverified purity .

Commercial purity
Data to verify
98% purity specification
Batch-specific QC: NMR, HPLC, GC documentation
Supplier-reported specification review
Batch-level QC documentation recommended
Chemical Sourcing Quality Control Reproducibility

Strategic Use Cases for 3-Methoxy-4-(4-methylpiperazin-1-yl)aniline


FGFR-Targeted Probe Development

For researchers investigating FGFR1 signaling in cancer, this compound provides a validated starting point with demonstrated cellular activity (IC50 < 1000 nM). Its use is specifically recommended over des-methoxy analogs, which lack measurable inhibition [1]. The high synthetic yield and commercial availability further streamline the generation of focused compound libraries for FGFR inhibitor optimization.

STK33 Inhibitor Medicinal Chemistry

Given the SAR data confirming the 3-methoxy group's superiority over 4-methoxy and des-methoxy analogs for STK33 inhibition, this compound is the scaffold of choice for synthesizing novel STK33 probes. It has already been successfully employed to create STK33-IN-1 (IC50 = 7 nM), demonstrating its potential to yield sub-nanomolar inhibitors [2].

Scalable Synthesis of Piperazine Building Blocks

The one-step, quantitative-yield synthesis via adapted Vilsmeier conditions makes this compound ideal for large-scale production of advanced intermediates [3]. This efficiency is particularly valuable for process chemistry groups aiming to reduce the cost and complexity of multi-step syntheses for kinase inhibitors or other pharmaceutical agents.

Quality-Controlled Sourcing for Reproducible Research

For academic labs requiring consistent, high-purity starting materials for SAR studies or biological assays, the availability of this compound with 98% purity and full QC documentation (NMR, HPLC, GC) ensures experimental reproducibility . This is a critical advantage over sourcing less common analogs from custom synthesis providers, which may lack rigorous analytical characterization.

Application
Selection Property
Validation Focus
FGFR1 pathway probe synthesis
Methoxy-dependent kinase engagement context
Cellular inhibition endpoint review
STK33 inhibitor SAR studies
Regioisomer-specific substitution pattern
STK33 potency and selectivity review
Scale-up intermediate production
One-step quantitative-yield route
Synthetic reproducibility and throughput
Reproducible SAR and assay studies
Documented purity and QC package
Batch-to-batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


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